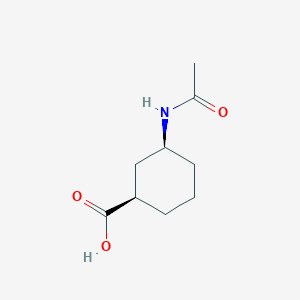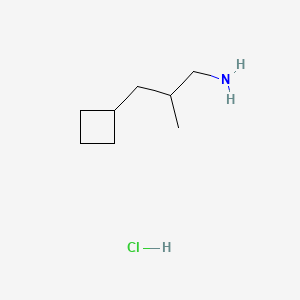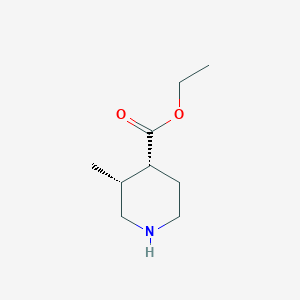
Rel-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, which includes a piperidine ring with specific stereochemistry, makes it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions: rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparaison Avec Des Composés Similaires
- rac-ethyl (3R,4R)-3-fluoro-4-methylpyrrolidine-3-carboxylate
- rac-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- rac-ethyl (3R,4R)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the piperidine or pyrrolidine ring. These differences can significantly impact their chemical properties and biological activities.
- Unique Features: rac-ethyl (3R,4R)-3-methylpiperidine-4-carboxylate is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl (3R,4R)-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
PXBYFCRSEFPAKW-JGVFFNPUSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCNC[C@@H]1C |
SMILES canonique |
CCOC(=O)C1CCNCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)
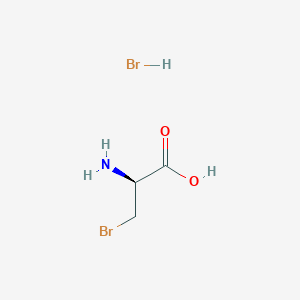

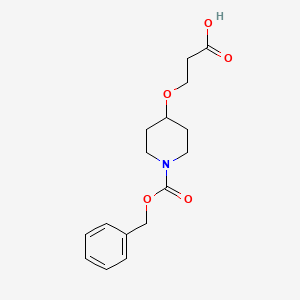

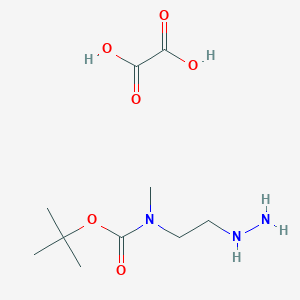
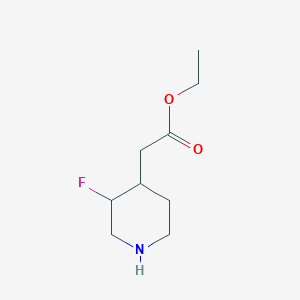
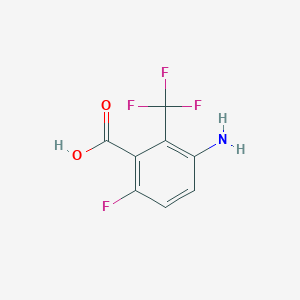
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

